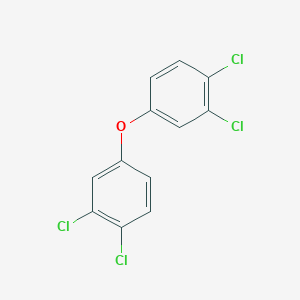
3,3',4,4'-Tetrachlorodiphenyl ether
描述
3,3’,4,4’-Tetrachlorodiphenyl ether is a synthetic organic compound belonging to the family of polychlorinated biphenyls. It is known for its persistence in the environment and has been widely used in various industrial applications, including as a flame retardant in plastics, rubber, and electrical equipment.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’,4,4’-Tetrachlorodiphenyl ether typically involves the chlorination of diphenyl ether. The reaction is carried out under controlled conditions to ensure selective chlorination at the 3,3’,4,4’ positions. The process may involve the use of chlorine gas in the presence of a catalyst such as ferric chloride.
Industrial Production Methods: Industrial production of 3,3’,4,4’-Tetrachlorodiphenyl ether follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified through distillation or recrystallization techniques to remove any impurities.
化学反应分析
Types of Reactions: 3,3’,4,4’-Tetrachlorodiphenyl ether undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of less chlorinated biphenyl ethers.
Substitution: Halogen substitution reactions can occur, where chlorine atoms are replaced by other halogens or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogen exchange reactions often use reagents like sodium iodide in acetone.
Major Products Formed:
Oxidation: Hydroxylated biphenyl ethers.
Reduction: Less chlorinated biphenyl ethers.
Substitution: Biphenyl ethers with different halogen or functional group substitutions.
科学研究应用
3,3’,4,4’-Tetrachlorodiphenyl ether has several applications in scientific research:
Chemistry: Used as a reference material in analytical chemistry for the study of polychlorinated biphenyls.
Biology: Investigated for its effects on biological systems, including its toxicity and bioaccumulation.
Medicine: Studied for its potential health impacts and mechanisms of toxicity.
Industry: Utilized in the development of flame retardant materials and as a standard in environmental monitoring.
作用机制
The mechanism of action of 3,3’,4,4’-Tetrachlorodiphenyl ether involves its interaction with cellular components. It is known to induce oxidative stress and disrupt cellular functions. The compound can bind to and activate the aryl hydrocarbon receptor, leading to the expression of genes involved in xenobiotic metabolism. This activation can result in the production of reactive oxygen species and subsequent cellular damage .
相似化合物的比较
- 3,4,4’,5-Tetrachlorodiphenyl ether
- 3,3’,4,4’-Tetrachlorobiphenyl
Comparison: 3,3’,4,4’-Tetrachlorodiphenyl ether is unique due to its specific chlorination pattern, which influences its chemical properties and reactivity. Compared to 3,4,4’,5-Tetrachlorodiphenyl ether, it has different substitution positions, affecting its interaction with biological systems and environmental persistence. Similarly, 3,3’,4,4’-Tetrachlorobiphenyl, while structurally similar, differs in its ether linkage, leading to variations in its chemical behavior and applications.
属性
IUPAC Name |
1,2-dichloro-4-(3,4-dichlorophenoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl4O/c13-9-3-1-7(5-11(9)15)17-8-2-4-10(14)12(16)6-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHLVZXZRIZBPKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC2=CC(=C(C=C2)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20204886 | |
| Record name | 3,3',4,4'-Tetrachlorodiphenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20204886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56348-72-2 | |
| Record name | 3,3′,4,4′-Tetrachlorodiphenyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56348-72-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3',4,4'-Tetrachlorodiphenyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056348722 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,3',4,4'-Tetrachlorodiphenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20204886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3',4,4'-TETRACHLORODIPHENYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A45BVL7ZXD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential mechanisms by which 3,3',4,4'-Tetrachlorodiphenyl ether exerts its toxic effects?
A: Research suggests that this compound, similar to polychlorinated biphenyls (PCBs), may disrupt neuronal calcium homeostasis. [] One proposed mechanism involves the interference with protein kinase C (PKC) activity. [] Studies have demonstrated that this compound increases the binding of [3H]-phorbol ester ([3H]PDBu) to cerebellar granule cells. [] This binding suggests potential PKC translocation, which is a key event in various cellular processes, including calcium signaling. [] Additionally, this compound inhibits 45Ca2+ sequestration by microsomes and mitochondria in the cerebellum. [] This inhibition further supports the notion of disrupted calcium homeostasis as a potential mechanism of toxicity.
Q2: How does the structure of this compound relate to its observed activity?
A: The non-coplanar structure of this compound appears to be a significant factor in its activity. [] Research suggests that non-coplanar polychlorinated biphenyl (PCB) congeners, which share structural similarities with this compound, are more potent in disrupting neuronal calcium homeostasis compared to their coplanar counterparts. [] This difference in activity is attributed to the ability of non-coplanar compounds to better interact with biological targets due to their three-dimensional shape. []
Q3: What are the potential implications of this compound exposure on early life stages of fish?
A: Studies on Japanese medaka (Oryzias latipes) have shown that exposure to this compound can lead to embryotoxicity. [] While the observed toxic equivalency factors (TEFs) relative to 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) were relatively low, indicating lower dioxin-like toxicity, this compound still exhibited harmful effects on developing embryos. [] Toxicopathic lesions, such as vascular hemorrhage, were observed in exposed embryos. [] These findings highlight the potential ecological risks associated with this compound contamination in aquatic environments.
Q4: Are there any documented toxic effects of this compound in other organisms?
A: Research on Hydra attenuata has been conducted to assess the toxicity of various polychlorinated diphenyl ethers (PCDEs), including this compound. [] This study aimed to compare the toxicity profiles of PCDEs with those of related compounds like polychlorinated biphenyls (PCBs) and 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD). [] While the specific results for this compound in Hydra attenuata were not detailed in the provided abstract, this research highlights the ongoing efforts to characterize the toxicological profile of this compound in diverse biological systems.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


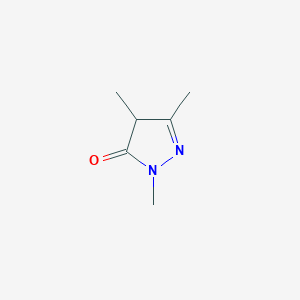
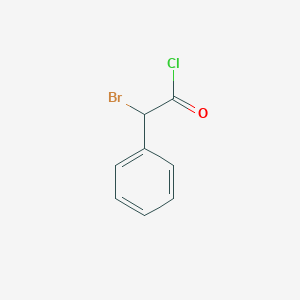
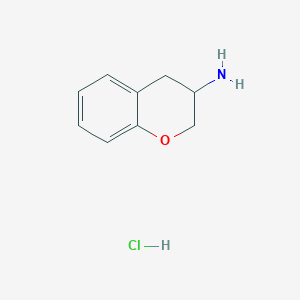

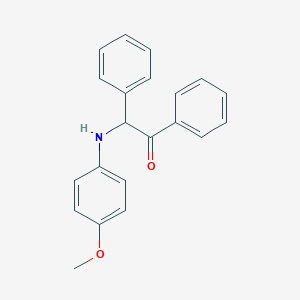
![2-[(2-Amino-1-naphthyl)azo]-5-nitrophenol](/img/structure/B106973.png)
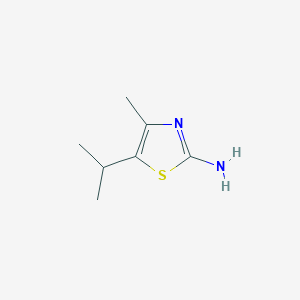
![methyl (3aS,4S,6R,6aR)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pentan-3-yl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole-4-carboxylate](/img/structure/B106975.png)
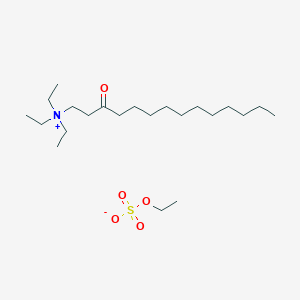
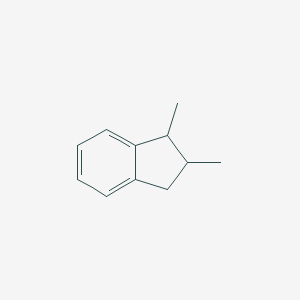

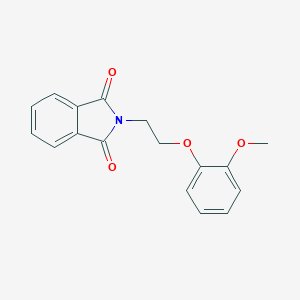
![5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(2Z)-2-[2-(formylamino)-4-thiazolyl]-2-(methoxyimino)acetyl]amino]-3-(methoxymethyl)-8-oxo-, 1-[[(1-methylethoxy)carbonyl]oxy]ethyl ester, (6R,7R)-](/img/structure/B106985.png)

